2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (2-OH-THQCA) is a naturally occurring organo-chemical compound that has been studied for potential applications in pharmaceuticals, biochemistry, and other areas of research. It has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
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- Application: Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method: The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
- Results: The structural–activity relationship (SAR) and mechanism of action of these compounds have been studied .
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- Application: A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been developed .
- Method: This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
- Results: The proposed protocol has several appealing characteristics, including environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .
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- Application: The proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) is one of the most consistently upregulated enzymes across multiple cancer types and central to the metabolic rewiring of cancer cells .
- Method: A fragment-based, structure-first approach has been used for the discovery of PYCR1 inhibitors .
- Results: The results of this research are not specified in the source .
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- Application: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound that could potentially be used in pharmaceutical applications .
- Method: The specific methods of application or experimental procedures are not specified in the source .
- Results: The specific results of this application are not specified in the source .
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHBVINKMWNOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531412 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
CAS RN |
88371-24-8 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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